(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
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Overview
Description
(E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. It features a propenamide backbone with a 3,4-dimethoxyphenyl group and a 6-methyl-1,3-benzothiazol-2-yl group. Compounds like this are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the 3,4-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 6-Methyl-1,3-Benzothiazol-2-yl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of halogens or other electrophiles for electrophilic substitution, or strong bases for nucleophilic substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE can be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might be studied for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as anti-inflammatory or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, similar compounds have been investigated for their ability to interact with specific enzymes or receptors in the body.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-benzothiazol-2-yl)-2-propenamide
- (E)-3-(3,4-Dimethoxyphenyl)-N-(6-methyl-1,3-benzoxazol-2-yl)-2-propenamide
Uniqueness
What sets (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE apart from similar compounds is the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the 6-methyl-1,3-benzothiazol-2-yl group, in particular, might confer unique properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-7-14-17(10-12)25-19(20-14)21-18(22)9-6-13-5-8-15(23-2)16(11-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b9-6+ |
InChI Key |
ROZVFRQGCBGNSX-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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